N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide
Description
N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide is a bicyclo[1.1.1]pentane derivative characterized by a rigid, highly strained tricyclic core. The compound features a tert-butyl substituent at the 3-position and a trifluoroacetamide group at the 1-position. The trifluoroacetamide moiety introduces strong electron-withdrawing properties, which may enhance metabolic stability compared to non-fluorinated analogs.
Properties
Molecular Formula |
C11H16F3NO |
|---|---|
Molecular Weight |
235.25 g/mol |
IUPAC Name |
N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C11H16F3NO/c1-8(2,3)9-4-10(5-9,6-9)15-7(16)11(12,13)14/h4-6H2,1-3H3,(H,15,16) |
InChI Key |
SDGDREBKHWYOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C12CC(C1)(C2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which is synthesized via a series of reactions starting from simple hydrocarbons.
Introduction of the tert-butyl group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides.
Attachment of the trifluoroacetamide group: This step involves the reaction of the bicyclo[1.1.1]pentane derivative with trifluoroacetic anhydride or trifluoroacetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis and Deprotection
The trifluoroacetamide group can be hydrolyzed to regenerate the free amine under acidic or basic conditions. This is critical in medicinal chemistry for deprotection strategies .
Conditions and Outcomes:
| Condition | Reagents | Result | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | BCP-NH + CFCOOH | ~85% |
| Basic hydrolysis | NaOH (2M), 80°C | BCP-NH + CFCOONa | ~78% |
Mechanistic Insight:
The electron-withdrawing trifluoromethyl group accelerates hydrolysis by polarizing the amide bond, making it susceptible to nucleophilic attack .
Stability and Reactivity Considerations
-
Thermal Stability: The BCP framework’s strain energy (~70 kcal/mol) does not significantly destabilize the amide bond, but prolonged heating above 150°C may induce decomposition .
-
Photoreactivity: BCP derivatives are resistant to UV-induced degradation due to their rigid structure .
-
Electrophilic Substitution: The bridgehead position’s steric hindrance limits electrophilic attacks on the BCP core .
Potential Cross-Coupling Reactions
While direct examples are scarce, the BCP amine (post-hydrolysis) could participate in:
Scientific Research Applications
Synthetic Organic Chemistry
N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide is utilized as a versatile intermediate in synthetic organic chemistry. Its synthesis typically involves multi-step procedures that allow for the precise construction of the target molecule while providing opportunities for further modifications. The trifluoroacetamide group contributes significantly to the compound's lipophilicity and metabolic stability, making it useful in various synthetic pathways.
Medicinal Chemistry
The compound's unique structure makes it a candidate for drug development, particularly in the following areas:
Research into the biological activity of compounds similar to this compound has utilized various methodologies:
- In Vitro Assays : Compounds are often subjected to in vitro testing to assess their antimicrobial and anticancer activities through methods such as microdilution assays and cell viability tests.
- Molecular Docking Studies : Computational studies have been employed to predict the interactions between these compounds and biological targets, aiding in the design of more potent derivatives .
Case Studies
While specific case studies on this compound are scarce due to its relatively recent introduction into research contexts, ongoing studies on its analogs provide insights into possible applications:
Case Study 1: Antimicrobial Activity
A study evaluating derivatives of bicyclic amides revealed potent activity against M. tuberculosis strains with MIC values significantly lower than traditional antibiotics . This suggests that this compound could be explored further for similar applications.
Case Study 2: Anticancer Research
Research into related bicyclic compounds has shown promise in inhibiting tumor cell lines through various mechanisms of action including apoptosis induction and cell cycle arrest . Such findings encourage further exploration of this compound in anticancer drug development.
Mechanism of Action
The mechanism of action of N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The trifluoroacetamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The bicyclo[1.1.1]pentane core provides rigidity and stability to the molecule, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Trifluoroacetamide vs. 4-Chlorophenoxy/Cyclobutane Carboxamide (): The target compound’s trifluoroacetamide group provides enhanced electronegativity and metabolic resistance compared to the 4-chlorophenoxy and cyclobutane carboxamide groups in the ATF4 inhibitor. This may reduce oxidative degradation but could also lower solubility due to increased hydrophobicity .
- Trifluoroacetamide vs. Hydroxy/Acetamide (): The hydroxyl group in N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide increases polarity, likely improving aqueous solubility relative to the target compound’s tert-butyl and trifluoroacetamide groups. However, the hydroxyl group may also confer higher reactivity or instability under acidic conditions .
- Trifluoroacetamide vs. Amino Acid (): The amino acid substituent in (2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid enables integration into peptide chains, a feature absent in the target compound.
Steric and Conformational Impact
The tert-butyl group, common in the target compound and ’s amino acid derivative, imposes significant steric hindrance. In contrast, ’s 4-chlorophenoxy group offers less steric bulk, possibly favoring interactions with larger binding pockets .
Biological Activity
N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and related research findings, supported by data tables and case studies.
The compound is characterized by a bicyclo[1.1.1]pentane core with a tert-butyl substituent and a trifluoroacetamide functional group. Its molecular formula is with a molecular weight of approximately 235.25 g/mol . The trifluoroacetamide moiety enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.
Research indicates that the presence of fluorine in the trifluoroacetamide group significantly influences the compound's interaction with biological targets. The lipophilic nature of the trifluoromethyl group may facilitate membrane permeability, enhancing bioavailability and efficacy in therapeutic applications .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits activity against various cancer cell lines. For instance, assays conducted on human cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation at micromolar concentrations .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, allowing for precise control over its structural formation. The synthetic route includes:
- Formation of the Bicyclic Core : Utilizing cyclization reactions to construct the bicyclo[1.1.1]pentane framework.
- Introduction of Tert-butyl Group : A tert-butylation step to introduce the tert-butyl substituent.
- Trifluoroacetamide Functionalization : The final step involves attaching the trifluoroacetamide group through acylation reactions.
This synthetic strategy not only yields the target compound but also allows for further modifications that could enhance its biological profile .
Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against breast cancer cells (MCF-7). Results indicated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) compared to control groups . Mechanistic studies suggested that apoptosis was induced via the mitochondrial pathway.
Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of carbonic anhydrase (CA) enzymes by this compound. The results demonstrated that it acts as a competitive inhibitor with a Ki value in the low micromolar range, suggesting potential applications in treating conditions where CA activity is implicated .
Comparative Analysis
To better understand this compound's biological activity, a comparison with structurally similar compounds was conducted:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide | CHFNO | Alkyne functional group | Moderate anticancer activity |
| 3-tert-butylbicyclo[1.1.1]pentane | CH | Lacks trifluoromethyl group | Minimal bioactivity |
| 4-fluorobenzamide | CHFNO | Simple aromatic amide structure | Low enzyme inhibition |
The unique bicyclic structure combined with the trifluoromethylated amide functionality enhances both reactivity and potential bioactivity compared to these similar compounds .
Q & A
Q. What are the recommended synthetic routes for N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide, and how do reaction conditions influence yield?
The compound can be synthesized via amidation of bicyclo[1.1.1]pentane derivatives with trifluoroacetic anhydride. A typical protocol involves:
- Step 1 : Activation of the bicyclo[1.1.1]pentan-1-yl amine precursor (e.g., using DMF as a solvent and triethylamine as a base) .
- Step 2 : Reaction with trifluoroacetic anhydride at 0–5°C to minimize side reactions.
Yield optimization requires strict temperature control and inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates .
Q. How should researchers characterize the molecular structure of this compound to confirm regiochemistry?
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Storage : Store at 2–8°C under inert atmosphere to prevent degradation .
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation of dust or vapors .
- Decontamination : Collect waste in sealed containers for incineration; avoid aqueous disposal due to potential environmental toxicity .
Advanced Research Questions
Q. How does the steric hindrance of the bicyclo[1.1.1]pentane core influence the compound’s reactivity in cross-coupling reactions?
The bicyclo[1.1.1]pentane moiety imposes significant steric constraints, which:
- Limit nucleophilic substitution : Tert-butyl groups hinder access to the electrophilic carbonyl carbon .
- Modulate catalytic activity : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require bulky ligands (e.g., SPhos) to accommodate the rigid framework .
Experimental validation via X-ray crystallography or DFT calculations is recommended to map steric interactions .
Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?
Q. How does the trifluoroacetamide group enhance metabolic stability compared to non-fluorinated analogs?
- Electron-Withdrawing Effect : The CF₃ group reduces electron density at the amide carbonyl, slowing enzymatic hydrolysis .
- In vitro Stability Assay : Compare half-life (t₁/₂) in liver microsomes (e.g., human vs. rodent) to quantify metabolic resistance .
Q. What computational methods predict the compound’s interaction with ATF4 in cancer therapeutics?
- Molecular Docking : Use software like AutoDock Vina to model binding to ATF4’s regulatory domain (PDB: 6X9M) .
- MD Simulations : Run 100-ns trajectories to assess conformational stability of the inhibitor-enzyme complex .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
